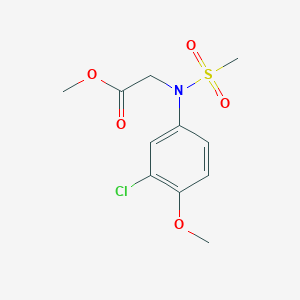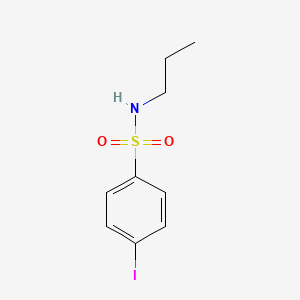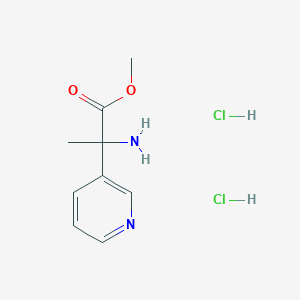![molecular formula C28H30N2O5 B2514445 1-(4-(Allyloxy)phenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 879943-91-6](/img/structure/B2514445.png)
1-(4-(Allyloxy)phenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(4-(Allyloxy)phenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione" is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. The presence of a chromeno[2,3-c]pyrrole core suggests that it may have interesting chemical and pharmacological properties. The molecule includes various functional groups such as an allyloxy group, a morpholinopropyl side chain, and a dione moiety, which could contribute to its reactivity and interaction with biological targets.
Synthesis Analysis
The synthesis of related heterocyclic compounds, particularly those containing pyrrole and pyrrolidine dione cores, is of significant interest due to their biological activities. For instance, the synthesis of 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives has been explored as inhibitors of glycolic acid oxidase, with the introduction of large lipophilic substituents enhancing potency . Similarly, the preparation of pyrrolidine-2,3-dione derivatives has been achieved through multi-component reactions, followed by reactions with aliphatic amines . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including NMR and mass spectrometry . Additionally, crystallographic studies have provided detailed insights into the three-dimensional arrangement of atoms within such molecules . The morpholino moiety, for example, has been found to adopt a chair conformation, which could influence the overall molecular conformation and reactivity of the compound . These techniques would be essential in confirming the structure of "1-(4-(Allyloxy)phenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione".
Chemical Reactions Analysis
The reactivity of pyrrole and pyrrolidine dione derivatives under thermal conditions has been studied, revealing that thermolysis can lead to the formation of new compounds with different structural frameworks . This suggests that the compound may also undergo interesting transformations when subjected to heat or other reaction conditions, potentially yielding new derivatives with varied biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized, with some forming colorless crystalline substances soluble in polar organic solvents . The presence of multiple carbonyl groups in such compounds is evident from their IR spectra, and the aromatic and aliphatic protons are distinguishable in their NMR spectra . These properties would be relevant for "1-(4-(Allyloxy)phenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione", influencing its solubility, stability, and suitability for various applications.
Applications De Recherche Scientifique
Synthesis and Derivative Formation
The synthesis of derivatives similar to the specified compound involves complex chemical reactions that yield a variety of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones. For instance, a method for synthesizing 1-aryl-2-[ω-(dialkylamino)alkyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones has been developed, providing a broad range of derivatives through a high-yield process. This synthesis route is significant for generating compounds with potential applications in various fields, including medicinal chemistry and materials science (Vydzhak & Panchishyn, 2010).
Photoluminescent Properties
Research into polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units, a structural motif related to the specified compound, has demonstrated their strong fluorescence and potential for use in optoelectronic applications. These polymers exhibit significant luminescence with high quantum yields, making them suitable for use in light-emitting devices and as fluorescent markers in biological and material science studies (Zhang & Tieke, 2008).
Applications in Heterocyclic Chemistry
The compound's framework has been explored in the context of heterocyclic chemistry, where derivatives have been synthesized for potential use in creating libraries of bioactive molecules. The development of methods for constructing dihydrochromeno[2,3-c]pyrrole-3,9-diones showcases the compound's versatility in synthesizing a wide array of heterocyclic compounds, which could be pivotal in drug discovery and development (Vydzhak et al., 2021).
Orientations Futures
Given the diverse biological activities of pyrrole derivatives , this compound could be of interest in various areas of research, including medicinal chemistry and drug discovery. Further studies could explore its biological activities, potential applications, and methods for its synthesis and modification .
Propriétés
IUPAC Name |
7-methyl-2-(3-morpholin-4-ylpropyl)-1-(4-prop-2-enoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O5/c1-3-15-34-21-8-6-20(7-9-21)25-24-26(31)22-18-19(2)5-10-23(22)35-27(24)28(32)30(25)12-4-11-29-13-16-33-17-14-29/h3,5-10,18,25H,1,4,11-17H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEZWTSHYGVSJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCCN4CCOCC4)C5=CC=C(C=C5)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Allyloxy)phenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethoxy)-6-fluoroquinoline-2-carboxylate](/img/structure/B2514362.png)
![3-(2-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2514365.png)
![N-(1-cyanocyclohexyl)-2-{4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}-N-methylacetamide](/img/structure/B2514369.png)
![(5-Methyl-1-phenylpyrazol-4-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2514370.png)
![(3As,5S,6aS)-4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2514372.png)
![3-(3-Chlorophenyl)-5-[1-(4-isobutylphenyl)ethyl]-1,2,4-oxadiazole](/img/structure/B2514373.png)
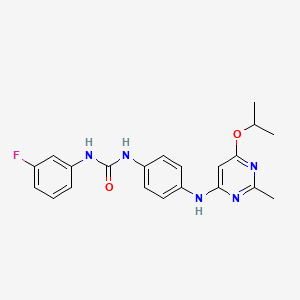
![6-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2514375.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide](/img/structure/B2514376.png)
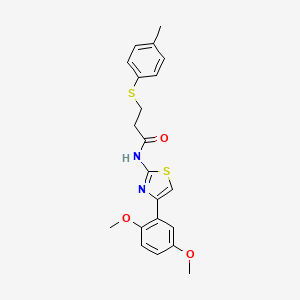
![3-[1-(4-Bromophenyl)cyclopropyl]pyrrolidine;hydrochloride](/img/structure/B2514381.png)
